![molecular formula C9H8Cl2O2 B1349229 Methyl 2-(3,4-dichlorophenyl)acetate CAS No. 6725-44-6](/img/structure/B1349229.png)
Methyl 2-(3,4-dichlorophenyl)acetate
Overview
Description
Methyl 2-(3,4-dichlorophenyl)acetate (M2DCP) is an organic compound belonging to the class of esters. It is a white solid, soluble in organic solvents, and has a strong odor. M2DCP has a wide range of applications in scientific research and is used in laboratories for various experiments.
Scientific Research Applications
Synthesis and Optimization
Optimized Synthesis : Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound similar to Methyl 2-(3,4-dichlorophenyl)acetate, was synthesized through a reaction involving thionyl chloride and methanol. The study investigated the effects of temperature, molar ratio, and reaction time, achieving a yield of 98% under optimum conditions (Wang Guo-hua, 2008).
Large-Scale Preparation : Research on 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate, closely related to Methyl 2-(3,4-dichlorophenyl)acetate, highlighted a convenient, large-scale preparation method suitable for resin anchorage of amino acids, indicating its potential utility in synthetic organic chemistry (L. Rene & B. Badet, 1994).
Medicinal Chemistry and Drug Synthesis
Aldose Reductase Inhibitors : A study synthesized methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, which demonstrated potent inhibitory activity against aldose reductase. This enzyme is a target in the treatment of diabetic complications, indicating the relevance of Methyl 2-(3,4-dichlorophenyl)acetate derivatives in medicinal chemistry (Sher Ali et al., 2012).
Intermediate in Drug Synthesis : The compound (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, structurally similar to Methyl 2-(3,4-dichlorophenyl)acetate, was used as an intermediate in the synthesis of Clopidogrel bisulfate, a widely used antiplatelet drug. This indicates the role of such compounds in the synthesis of clinically important pharmaceuticals (Hu Jia-peng, 2012).
Environmental and Agricultural Applications
- Degradation in Soil : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to Methyl 2-(3,4-dichlorophenyl)acetate, showed that acetate can stimulate its degradation under methanogenic conditions. This study suggests potential environmental applications in the remediation of soil polluted with related compounds (Zhi-man Yang et al., 2017).
Advanced Material Synthesis
- Crystal Structure Analysis : A study focusing on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate provided insights into its crystal structure. This type of research is crucial for understanding the physical and chemical properties of materials, including those related to Methyl 2-(3,4-dichlorophenyl)acetate (J. Mague et al., 2017).
Organic Chemistry and Intermediates
- Organic Intermediates in Degradation : The study of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 and Fe3+/H2O2/UV revealed important intermediates and processes. This research contributes to the broader understanding of the behavior of compounds like Methyl 2-(3,4-dichlorophenyl)acetate in various chemical environments (Yunfu. Sun & J. Pignatello, 1993).
Mechanism of Action
Target of Action
Methyl 2-(3,4-dichlorophenyl)acetate is a chemical compound that has been used in various chemical reactions, such as the Suzuki–Miyaura cross-coupling . .
Mode of Action
In the context of chemical reactions, it may act as a reagent contributing to the formation of carbon-carbon bonds .
Pharmacokinetics
Some properties such as high gi absorption and bbb permeability have been predicted .
Result of Action
In the context of chemical reactions, it may contribute to the formation of new compounds through carbon-carbon bond formation .
Action Environment
The efficacy and stability of Methyl 2-(3,4-dichlorophenyl)acetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the efficiency of the reaction .
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)acetate | |
CAS RN |
6725-44-6 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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